Bumepidil
Description
Structure
3D Structure
Properties
CAS No. |
62052-97-5 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
3-tert-butyl-7-methyl-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
InChI |
InChI=1S/C12H17N5/c1-8-9-5-6-16(12(2,3)4)10(9)17-11(15-8)13-7-14-17/h7H,5-6H2,1-4H3 |
InChI Key |
NJJPSFAJAKVSST-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C |
Synonyms |
8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo(3,2-e)(1,2,4)triazolo(1,5-a)pyrimidine bumepidil CS 611 CS-611 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bumepidil
Established Synthetic Pathways for Bumepidil
The foundational synthesis of this compound and related 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has been described in the scientific literature. ncats.io The core of this synthetic approach involves the construction of the fused triazolopyrimidine ring system. A common and established method for constructing the 1,2,4-triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole with a β-ketoester or an equivalent 1,3-dielectrophilic species.
In the specific context of this compound, the synthesis would logically commence with a substituted pyrrolidine (B122466) precursor. A plausible synthetic route is outlined below:
Preparation of the Pyrrolidine Intermediate: The synthesis would likely start with a suitably substituted pyrrolidine ring. Given the final structure of this compound, a key intermediate would be a 2-hydrazinyl-pyrrolidine derivative.
Formation of the Triazole Ring: The pyrrolidine-hydrazine intermediate can be reacted with a source of a single carbon atom, such as formic acid or a derivative, to form the fused triazole ring.
Construction of the Pyrimidine (B1678525) Ring: The resulting fused triazolo-pyrrolidine intermediate, which now contains a reactive amino group from the triazole ring, would then undergo condensation with a β-dicarbonyl compound. For this compound, this would be a derivative of acetoacetic ester, which provides the methyl group and the carbonyl functionality needed to close the pyrimidine ring.
A generalized representation of this established pathway is depicted in the reaction scheme below:
Table 1: Generalized Reaction Scheme for this compound Synthesis
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Substituted Pyrrolidine | Hydrazine (B178648) | 2-Hydrazinyl-pyrrolidine derivative |
| 2 | 2-Hydrazinyl-pyrrolidine derivative | Formic Acid | Fused Triazolo-pyrrolidine |
| 3 | Fused Triazolo-pyrrolidine | Acetoacetic Ester derivative | This compound |
Novel Approaches in this compound Synthesis
While the classical linear synthesis provides a reliable route to this compound, contemporary organic synthesis continually seeks more efficient and versatile methods. Novel approaches could focus on convergent synthesis strategies or the use of modern catalytic systems to improve yields and reduce step counts.
One potential novel approach could involve a multi-component reaction (MCR). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing the need for isolation of intermediates. A hypothetical MCR for this compound could involve the one-pot reaction of a pyrrolidine derivative, a hydrazine source, and a β-ketoester under specific catalytic conditions.
Another innovative strategy could employ transition-metal-catalyzed cross-coupling reactions to construct the fused heterocyclic system. For instance, a pre-functionalized pyrrole (B145914) could be coupled with a functionalized triazole or pyrimidine ring, followed by an intramolecular cyclization to yield the final this compound scaffold.
Optimization Strategies for Yield and Purity in this compound Production
The optimization of a synthetic route is crucial for its practical application, aiming to maximize the yield and purity of the final product while minimizing costs and environmental impact. For the production of this compound, several optimization strategies can be considered:
Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time for each step of the established synthesis can lead to significant improvements in yield and purity. Design of Experiment (DoE) methodologies can be employed to efficiently screen a wide range of conditions.
Purification Techniques: The choice of purification method is critical for obtaining high-purity this compound. While traditional column chromatography is effective at the lab scale, for larger-scale production, alternative methods like crystallization, selective precipitation, or preparative HPLC might be more suitable and scalable. The development of a robust crystallization process would be highly advantageous for achieving high purity in a cost-effective manner.
Process Analytical Technology (PAT): The implementation of PAT tools can allow for real-time monitoring of the reaction progress and the formation of impurities. This can help in identifying critical process parameters and ensuring consistent product quality.
Table 2: Potential Optimization Parameters for this compound Synthesis
| Parameter | Range of Investigation | Goal |
| Temperature | -20 °C to 150 °C | Maximize conversion, minimize byproducts |
| Solvent | Aprotic vs. Protic, Polarity | Improve solubility, enhance reaction rate |
| Catalyst | Type and Loading | Increase reaction efficiency, reduce cost |
| Stoichiometry | Reactant Ratios | Minimize excess reagents, improve atom economy |
| Purification | Crystallization, Chromatography | Achieve >99% purity, scalable process |
Design and Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is a key strategy for exploring its structure-activity relationship (SAR) and potentially discovering compounds with improved pharmacological profiles. The design of these new molecules can be guided by computational modeling and a thorough understanding of the synthetic chemistry of the this compound scaffold.
Strategies for Derivatization:
Modification of the tert-Butyl Group: The tert-butyl group at the 8-position is a prominent feature that can be modified to explore the impact of steric bulk and lipophilicity. Analogs could be synthesized with different alkyl or aryl groups at this position. This can be achieved by starting with differently substituted pyrrolidine precursors in the established synthetic pathway.
Substitution on the Pyrrolidine Ring: The pyrrolidine ring offers several positions for substitution. Introducing functional groups such as hydroxyl, amino, or fluoro groups could modulate the compound's polarity and potential for hydrogen bonding.
Variation of the Methyl Group: The methyl group at the 5-position of the pyrimidine ring can be replaced with other alkyl or aryl groups. This can be accomplished by using different β-ketoesters in the final cyclization step.
Bioisosteric Replacements: The triazole or pyrimidine rings could be replaced with other heterocyclic systems to create bioisosteres of this compound. For example, the triazole ring could be replaced with an imidazole (B134444) or a pyrazole (B372694) ring.
The synthesis of these analogs would generally follow the established synthetic pathways, with the appropriate selection of starting materials.
Table 3: Examples of Potential this compound Analogs
| Position of Modification | Original Group | Potential New Group | Rationale for Modification |
| 8-position | tert-Butyl | Isopropyl, Cyclohexyl, Phenyl | Investigate steric and lipophilic requirements |
| 5-position | Methyl | Ethyl, Propyl, Phenyl | Explore impact on binding affinity |
| Pyrrolidine Ring | -H | -OH, -F, -NH2 | Modulate polarity and hydrogen bonding |
| Heterocyclic Core | Triazolopyrimidine | Imidazopyrimidine, Pyrazolopyrimidine | Bioisosteric replacement to alter electronic properties |
Molecular and Cellular Mechanisms of Action of Bumepidil
Ligand-Target Interactions of Bumepidil: Receptor, Enzyme, and Ion Channel Profiling
Ligand-target interactions are fundamental to understanding how a compound exerts its biological effects volkamerlab.orgnih.govmdpi.com. This compound's activity as a coronary vasodilator suggests potential interactions with receptors, enzymes, or ion channels involved in regulating vascular tone and cardiac function nih.gov.
Binding Affinities and Kinetics of this compound with Defined Molecular Targets
Binding affinity describes the strength of the interaction between a ligand (this compound) and its molecular target malvernpanalytical.combmglabtech.comnih.gov. This is typically quantified by the equilibrium dissociation constant (KD), where a lower KD indicates higher affinity malvernpanalytical.combmglabtech.com. Binding kinetics, on the other hand, characterize the rates of association (kon) and dissociation (koff) of the ligand-target complex bmglabtech.comfrontiersin.orgenzymlogic.comnih.govibmc.msk.ru. These kinetic parameters can provide insights into the duration of the compound's effect and its selectivity bmglabtech.comenzymlogic.comibmc.msk.ru.
The importance of understanding binding kinetics is increasingly recognized in drug research, as they can significantly impact drug efficacy and safety, influencing the onset and duration of action bmglabtech.comenzymlogic.comnih.govibmc.msk.ru.
Allosteric Modulation and Orthosteric Binding of this compound
Ligands can interact with their targets at different sites. Orthosteric binding occurs at the primary binding site, often where an endogenous ligand binds nih.gov. Allosteric modulation, however, involves binding to a distinct site on the target protein, which then induces a conformational change that affects the orthosteric site's function or ligand binding nih.govuniversiteitleiden.nl.
The provided search results discuss allosteric modulation and orthosteric binding in the context of drug development and receptor interactions nih.govnih.govuniversiteitleiden.nl. However, there is no specific information within the search results detailing whether this compound acts as an orthosteric ligand or an allosteric modulator on any particular target. The term "allosteric" appears in general discussions about drug targets and binding nih.govtheswissbay.chozmosi.comfreemdict.com, but not in direct relation to this compound's mechanism.
Intracellular Signaling Cascades Influenced by this compound
Ligand-target interactions often trigger downstream intracellular signaling cascades, which are a series of molecular events that relay a signal from the cell surface or within the cell to ultimately effect a cellular response nih.gov.
Gene Expression and Proteomic Alterations Induced by this compound in Cellular Models
Changes in intracellular signaling can ultimately lead to alterations in gene expression (the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein) and proteomic profiles (the complete set of proteins expressed by an organism or cell type) nih.govharvard.eduelifesciences.orgnih.govebi.ac.uknih.govbiorxiv.org. Studying these alterations in cellular models can provide a broader understanding of a compound's impact on cellular function.
Techniques like RNA sequencing and mass spectrometry-based proteomics are used to analyze changes in gene and protein expression levels nih.govebi.ac.uk. These methods can identify specific genes that are upregulated or downregulated and proteins whose abundance is altered in response to a compound elifesciences.orgnih.govebi.ac.ukbiorxiv.org.
The search results discuss gene expression changes in various biological contexts, such as development and aging, and the use of proteomics to identify altered protein expression in disease states elifesciences.orgnih.govbiorxiv.org. However, there is no specific data presented in the search results regarding gene expression or proteomic alterations induced by this compound in any cellular model.
Preclinical Pharmacological Investigations of Bumepidil
In Vitro Pharmacological Characterization of Bumepidil
In vitro studies are crucial for characterizing the pharmacological profile of a compound at the cellular and molecular level. These studies are foundational in drug discovery, providing initial insights into a compound's potency, mechanism of action, and specificity.
Cellular Assays and Functional Potency of this compound
Cellular assays are designed to assess the effect of a compound on cellular functions. A key parameter often determined from these assays is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the functional potency of a compound. wikipedia.orgnih.gov
Despite a thorough review of scientific literature, no publicly available data from cellular assays investigating the functional potency of this compound could be identified. Consequently, parameters such as the IC50 or EC50 values for this compound in specific cell-based assays are not available.
Enzyme Kinetic Studies of this compound Inhibition/Activation
Enzyme kinetic studies are performed to understand how a compound interacts with a specific enzyme, whether by inhibiting or activating its function. These studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine key kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max). khanacademy.orgpharmaguideline.comamericanpeptidesociety.org
No published research detailing enzyme kinetic studies for this compound was found. Therefore, information regarding its potential as an enzyme inhibitor or activator, including its mechanism of action and kinetic parameters, is not available.
Ex Vivo Organ and Tissue Studies with this compound
Ex vivo studies utilize organs and tissues isolated from an organism to investigate the physiological or pharmacological effects of a compound in a more complex biological environment than in vitro cultures. nih.govnih.gov These studies can provide valuable information on tissue-specific responses and drug-tissue interactions. scielo.br
A comprehensive search of scientific databases yielded no reports of ex vivo organ or tissue studies conducted with this compound. As a result, there is no available data on its effects on isolated organs or tissues.
Mechanistic Studies of this compound in Animal Models
Animal models are instrumental in understanding the potential therapeutic effects and underlying mechanisms of a compound in a whole-organism context. nih.gov
Investigation of Specific Molecular Pathways in Animal Models Treated with this compound
Mechanistic studies in animal models often involve treating the animals with the compound and then analyzing tissues or fluids to identify the molecular pathways that are modulated. This can provide critical insights into how the compound exerts its effects in vivo.
No studies investigating the specific molecular pathways affected by this compound treatment in animal models have been published in the available scientific literature.
Use of Genetically Modified Animal Models for this compound Target Validation
Genetically modified animal models, such as knockout or transgenic models, are powerful tools for validating the molecular target of a drug. taconic.comnih.govnih.gov By observing the effects of a compound in an animal where the putative target has been genetically altered, researchers can confirm the drug's mechanism of action. nih.gov
There is no publicly available information on the use of genetically modified animal models to validate the molecular target of this compound.
Comparative Pharmacological Profiling of this compound with Related Compounds
Detailed preclinical studies providing a direct comparative pharmacological profiling of this compound (also known as CS-611) against other related compounds, such as alpha-1 adrenoceptor antagonists, are not extensively available in the public domain. Existing research primarily focuses on the individual pharmacological characteristics of this compound.
This compound has been characterized as a coronary vasodilator. nih.govncats.io In preclinical studies involving anesthetized, open-chest dogs, intravenous administration of this compound resulted in a dose-dependent decrease in systemic blood pressure and coronary resistance. nih.gov Notably, this vasodilation and subsequent increase in coronary sinus outflow occurred without a significant change in myocardial oxygen consumption. nih.gov At a dose of 0.3 mg/kg, this compound doubled the coronary sinus outflow without altering the heart rate or atrioventricular (AV) conduction time. nih.gov
Further investigations into its electrophysiological properties in isolated canine cardiac tissues revealed that this compound shortens the action potential duration (APD). nih.gov This effect was particularly pronounced in Purkinje fibers and was achieved without significant alterations to the resting membrane potential, action potential amplitude, or the maximum rate of rise (Vmax). nih.gov this compound was also found to decrease or abolish spontaneous firings in Purkinje fibers, suggesting a potential mechanism for its observed antiarrhythmic actions in conscious dogs with ventricular ectopics induced by coronary ligation. nih.govnih.gov
While the primary mechanism of this compound is centered on its vasodilator properties, a direct, quantitative comparison of its receptor binding affinity, selectivity, and potency with other alpha-1 adrenoceptor antagonists like prazosin, tamsulosin, or urapidil (B1196414) is not documented in the available scientific literature. Such comparative data is essential for a thorough understanding of its pharmacological profile relative to other drugs in its class. The absence of such studies limits the ability to construct a detailed comparative analysis with data tables as requested.
Structure Activity Relationships Sar and Rational Design in Bumepidil Research
Identification of Key Pharmacophoric Elements within Bumepidil
The pharmacophore of a molecule encompasses the essential structural and electronic features required for its biological activity. For this compound and related 1,2,4-triazolo[1,5-a]pyrimidine compounds, the core heterocyclic system is a primary pharmacophoric element. This scaffold is considered a bioisostere of purine, which allows it to interact with various biological targets. researchgate.net
Key pharmacophoric features identified from the study of triazolopyrimidine derivatives include:
The Fused Heterocyclic System: The 1,2,4-triazolo[1,5-a]pyrimidine core is fundamental to the activity of this class of compounds. nih.govkjpupi.id
Substituents on the Pyrimidine (B1678525) Ring: The nature and position of substituents on the pyrimidine portion of the fused ring system significantly influence activity. In many biologically active triazolopyrimidines, specific substitutions at positions 5 and 7 are crucial. acs.org
The Fused Five-Membered Ring: The pyrrole (B145914) ring fused to the triazolopyrimidine core in this compound is a critical feature. The substituents on this ring, particularly the tert-butyl group, play a significant role in modulating the compound's properties. nih.gov
Impact of Structural Modifications on this compound's Molecular Activity
The initial development of this compound involved the synthesis and evaluation of a series of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. A key study by researchers at Sankyo Co., Ltd. provides foundational data on how structural modifications affect the coronary vasodilating activity of these compounds. nih.gov
In their research, a variety of heterocyclic rings were fused to the triazolopyrimidine core, including pyrrole, thiophene (B33073), pyran, pyridine, and pyridazine. Among these, the pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, which forms the basis of this compound, was identified as particularly promising. nih.gov
The following table summarizes the coronary vasodilating activity of selected analogs from the foundational study, highlighting the impact of structural changes.
| Compound | R1 | R2 | X | Coronary Vasodilating Activity (relative to Papaverine) |
| This compound (23) | CH3 | H | N-C(CH3)3 | Potent |
| 22 | C2H5 | H | N-C(CH3)3 | Less potent than 23 |
| 24 | H | H | N-C(CH3)3 | Less potent than 23 |
| 25 | CH3 | H | N-CH(CH3)2 | Less potent than 23 |
| 26 | CH3 | H | N-CH2CH2OH | Less potent than 23 |
| 30 | CH3 | H | S | Inactive |
| 32 | CH3 | H | O | Inactive |
Data derived from a study on the synthesis and coronary vasodilating activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. nih.gov
The nature of the fused ring is critical: The replacement of the N-substituted pyrrole ring (as in this compound) with a thiophene (S) or pyran (O) ring led to a loss of activity. nih.gov
The substituent at the 8-position of the pyrrole ring is important for potency: The tert-butyl group at this position in this compound (compound 23) conferred the highest potency among the tested analogs. Replacing it with an isopropyl or a hydroxyethyl (B10761427) group resulted in decreased activity. nih.gov
The methyl group at the 5-position of the triazolopyrimidine ring contributes to activity: Removal of the methyl group (compound 24) or its replacement with an ethyl group (compound 22) led to a reduction in potency compared to this compound. nih.gov
Computational Approaches to SAR Analysis of this compound and its Derivatives (e.g., QSAR)
While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound as a coronary vasodilator are not prominently available in the public domain, QSAR is a widely used computational method in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.gov For triazolopyrimidine derivatives, QSAR studies have been applied to understand their activity against other targets, such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govnih.gov
A typical QSAR study involves:
Data Set Selection: A series of compounds with known biological activities are chosen. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
In the context of triazolopyrimidine derivatives, a 3D-QSAR study on PfDHODH inhibitors highlighted the importance of steric and electrostatic fields in determining the inhibitory activity. nih.gov Such studies demonstrate that computational approaches can provide valuable insights into the SAR of this class of compounds and could be applied to further optimize this compound analogs.
Rational Design Principles for Enhanced Selectivity and Potency of this compound Analogs
Rational drug design aims to develop new molecules with improved therapeutic properties based on an understanding of the biological target and the SAR of lead compounds. nih.govnih.govmdpi.com The development of more selective and potent analogs of this compound would likely follow established rational design principles.
Key strategies that could be employed include:
Scaffold Hopping: This involves replacing the core scaffold of a molecule with a structurally different one while maintaining the key pharmacophoric features. This could lead to novel analogs with improved properties. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net For instance, the substituents on the fused pyrrole ring of this compound could be systematically replaced with other groups to explore their impact on activity.
Structure-Based Design: If the three-dimensional structure of this compound's biological target were known, structure-based design techniques like molecular docking could be used to design new analogs that fit more precisely into the binding site, potentially leading to enhanced potency and selectivity.
The initial research on this compound demonstrated a degree of rational design by exploring different fused heterocyclic systems and substituents to identify the most promising candidate for development as a coronary vasodilator. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Research of Bumepidil
Absorption, Distribution, Metabolism, and Excretion (ADME) of Bumepidil in Preclinical Species
Preclinical ADME studies are fundamental to characterize how a drug is handled by the organism, providing insights into its systemic exposure and potential target engagement admescope.comresearchgate.netnih.govnih.gov. These studies typically involve administering the compound to various animal species and analyzing its concentrations in biological matrices over time.
While comprehensive, detailed quantitative ADME data specifically for this compound across multiple preclinical species was not extensively available in the reviewed literature, some insights into its handling by the body in preclinical models can be drawn from studies investigating its pharmacological effects.
Tissue Distribution and Accumulation Patterns of this compound
Tissue distribution studies aim to determine where a compound goes in the body after administration and if it accumulates in specific organs or tissues admescope.comnih.goverbc-group.comnih.gov. This information is vital for understanding potential sites of action and potential off-target effects or toxicity.
In studies involving anesthetized rabbits, intravenously administered this compound (CS-611) was observed to increase blood flow in several organs, including the brain, stomach, and small intestines. The increase in flow in the brain was noted to be second only to the coronary circulation nih.gov. Importantly, no organ examined showed a decrease in blood flow following administration nih.gov. This suggests that this compound distributes to these tissues and exerts a vasoactive effect, increasing perfusion. Detailed data on specific tissue concentrations or potential accumulation patterns over time were not available in the reviewed literature.
Metabolic Fate and Enzyme Systems Involved in this compound Biotransformation
Drug metabolism, or biotransformation, is the process by which the body chemically alters a drug, often through enzymatic reactions qps.comopenaccessjournals.commsdmanuals.com. This typically results in the formation of metabolites, which may be inactive, have altered activity, or possess toxicity msdmanuals.com. The liver is a primary site for drug metabolism, with cytochrome P450 (CYP) enzymes playing a significant role in Phase I reactions, while enzymes like UDP-glucuronosyltransferases (UGTs) are key in Phase II conjugation reactions openaccessjournals.commsdmanuals.combioivt.combiorxiv.org.
Information specifically detailing the metabolic fate of this compound or identifying the specific enzyme systems involved in its biotransformation in preclinical species was not found in the reviewed literature. Preclinical biotransformation studies typically involve identifying metabolites and the enzymes responsible for their formation to understand the drug's metabolic profile and potential for interactions qps.com.
Elimination Pathways of this compound and its Metabolites
Elimination is the process by which a drug and its metabolites are removed from the body, primarily through excretion in urine or bile msdmanuals.com. Understanding the elimination pathways is crucial for determining dosing regimens and assessing potential for accumulation, particularly in individuals with impaired organ function.
Specific details regarding the elimination pathways of this compound and its metabolites in preclinical species were not available in the reviewed literature. General preclinical studies evaluate the routes and rates of excretion to provide a comprehensive picture of drug disposition msdmanuals.com.
Pharmacodynamic Biomarkers for this compound Activity in Preclinical Models
Pharmacodynamic (PD) studies investigate the effects of a drug on the body and can involve the identification and measurement of biomarkers that reflect the drug's activity researchgate.netcrownbio.comnih.govnih.gov. Biomarkers can range from molecular targets to physiological responses researchgate.net.
In preclinical studies in anesthetized dogs, intravenously administered this compound (CS-611) demonstrated several pharmacodynamic effects related to the cardiovascular system. These included an increase in coronary sinus outflow and increased intramyocardial flows in both subendocardial and subepicardial layers nih.gov. Oral administration to conscious dogs also resulted in an increase in coronary arterial inflow with a rapid onset (within 10 minutes) and a short time to maximum effect (20 minutes) nih.gov. Furthermore, in anesthetized open-chest dogs, this compound increased cardiac output while having little effect on myocardial oxygen consumption nih.gov. The compound also exhibited an antiarrhythmic action on ventricular ectopics induced by coronary ligation in conscious dogs nih.gov. In anesthetized rabbits, increased blood flow was observed in the brain, stomach, and small intestines nih.gov. These observed physiological changes serve as pharmacodynamic indicators of this compound's effects in these preclinical models. While these are clear pharmacodynamic responses, the reviewed literature did not explicitly identify specific molecular or cellular biomarkers for this compound activity.
Preclinical Drug-Drug Interactions Involving this compound: Mechanistic Insights
Preclinical assessment of potential drug-drug interactions (DDIs) is an important part of drug development to predict how the co-administration of a drug with other substances might alter its pharmacokinetics or pharmacodynamics openaccessjournals.commdpi.comnih.govresearchgate.net. A common mechanism for pharmacokinetic DDIs involves the inhibition or induction of drug-metabolizing enzymes, particularly the CYP enzyme system openaccessjournals.commdpi.comnih.govnih.gov.
Information specifically on preclinical drug-drug interactions involving this compound, including mechanistic insights into such interactions, was not found in the reviewed literature.
Inhibition or Induction of Metabolic Enzymes by this compound
The potential of a drug to inhibit or induce metabolic enzymes, particularly CYPs, can significantly impact the exposure of co-administered drugs that are substrates for these enzymes openaccessjournals.commsdmanuals.commdpi.comnih.govresearchgate.netnih.gov. Inhibition can lead to increased exposure of the co-administered drug, potentially increasing efficacy or toxicity, while induction can lead to decreased exposure, potentially reducing efficacy mdpi.com. Preclinical studies often assess a compound's potential to inhibit or induce key metabolic enzymes using in vitro systems like liver microsomes or hepatocytes, and sometimes confirm findings in vivo bioivt.commdpi.comnih.govbioivt.com.
Specific data indicating whether this compound inhibits or induces metabolic enzymes in preclinical species was not available in the reviewed literature.
Competitive Binding with Other Ligands
Competitive binding assays are a fundamental tool in preclinical pharmacology used to characterize the interaction of a compound with its molecular target, such as a receptor or enzyme. These studies determine the affinity and selectivity of a test compound by assessing its ability to compete with a known ligand (often a radiolabeled or fluorescent tracer) for binding to the target site.
In a typical competitive binding experiment, increasing concentrations of the test compound (this compound, in this context) are incubated with the target and a fixed concentration of a labeled ligand that is known to bind specifically to the target. The reduction in the binding of the labeled ligand is measured, and this data is used to calculate the inhibition constant (Ki) of the test compound. The Ki value represents the concentration of the test compound that would occupy 50% of the binding sites under the assay conditions.
If preclinical competitive binding research data for this compound were available, this section would include:
Identification of Target(s): Details on the specific receptor(s), enzyme(s), or other biological targets that this compound was tested against in competitive binding assays.
Experimental Design: A description of the assay methodology used, including the source of the target (e.g., cell membranes, recombinant protein), the labeled ligand used, incubation conditions (temperature, time), and the method of separating bound from free ligand.
Quantitative Binding Data: Presentation of the affinity of this compound for the target(s) as determined by the Ki value. This data would often be compared to the affinity of the natural ligand or other known reference compounds.
Selectivity Profile: Results from competitive binding assays performed against a panel of different targets to assess this compound's selectivity. This helps to understand potential off-target interactions.
Detailed Research Findings: Interpretation of the binding data, discussing the strength of this compound's interaction with its target(s) and its selectivity profile relative to other ligands. This would provide insights into the potential mechanism of action and potential for off-target effects.
Advanced Analytical Methodologies for Bumepidil Research
Chromatographic Techniques for Purity Assessment and Metabolite Profiling of Bumepidil
Chromatographic methods are indispensable for separating this compound from impurities and its metabolites. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for these purposes. nih.govbirchbiotech.com
Purity Assessment: The purity of a drug substance is a critical quality attribute. For this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method for purity analysis. nih.gov This technique separates compounds based on their hydrophobicity. A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.gov The purity is determined by calculating the percentage of the main this compound peak area relative to the total area of all detected peaks in the chromatogram. birchbiotech.comhplc.eu
Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.comlibretexts.org For this compound analysis, a sample would be vaporized and separated on a capillary column. The purity is assessed by comparing the peak area of this compound to the total peak areas of all components in the chromatogram. oshadhi.co.uk The choice between HPLC and GC depends on the physicochemical properties of this compound and its potential impurities. birchbiotech.com
Interactive Data Table: Illustrative HPLC Purity Analysis of a this compound Batch
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 4.75 | Report |
| Tailing Factor | 1.1 | ≤ 1.5 |
| Theoretical Plates | > 5000 | > 2000 |
| Purity (%) | 99.8 | ≥ 99.5% |
| Largest Single Impurity (%) | 0.08 | ≤ 0.1% |
| Total Impurities (%) | 0.2 | ≤ 0.5% |
Metabolite Profiling: Metabolite profiling, or MetID, is the process of identifying the biotransformation products of a drug. wuxiapptec.comchemrxiv.org These studies are crucial for understanding the drug's metabolic pathways and ensuring the safety of its metabolites. wuxiapptec.com Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone technique for metabolite profiling due to its high sensitivity and specificity. researchgate.net After administration of this compound in a preclinical model, biological samples (e.g., plasma, urine, feces) are collected and analyzed. The LC system separates this compound and its metabolites, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation patterns. chemrxiv.orgresearchgate.net Comparing the metabolic profiles across different species helps in predicting human metabolism. wuxiapptec.com
Spectroscopic and Spectrometric Characterization of this compound and its Derivatives
Spectroscopic and spectrometric techniques are vital for the structural elucidation and characterization of this compound and any synthesized derivatives or identified metabolites.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, which aids in confirming its molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. youtube.commdpi.com This fragmentation pattern serves as a structural fingerprint, which is invaluable for identifying unknown metabolites by comparing their fragmentation to that of the parent drug. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and stereochemistry of the atoms can be determined. Two-dimensional NMR techniques, such as COSY and HSQC, can further help in assembling the complete structural puzzle of this compound and its derivatives. nih.gov
Interactive Data Table: Hypothetical Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Pattern | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | e.g., 250.1234 | Confirms elemental composition |
| MS/MS | Fragmentation Ions | e.g., m/z 180.09, 152.08 | Characteristic fragments for structural confirmation |
| ¹H NMR | Chemical Shifts (δ) | e.g., 7.2-7.8 ppm (aromatic), 2.5 ppm (alkyl) | Indicates types of protons present |
| ¹³C NMR | Chemical Shifts (δ) | e.g., 165 ppm (carbonyl), 120-140 ppm (aromatic) | Indicates types of carbon environments |
| FTIR | Wavenumber (cm⁻¹) | e.g., 3300 (N-H), 1700 (C=O), 1600 (C=C) | Identifies key functional groups |
Quantitative Bioanalytical Methods for this compound in Biological Matrices (Preclinical)
Quantitative bioanalysis involves the measurement of drug concentrations in biological fluids like plasma, serum, or urine. nih.gov These data are essential for pharmacokinetic and toxicokinetic studies during preclinical development. nih.gov
The development of a robust and reliable bioanalytical method is critical and must be thoroughly validated according to regulatory guidelines. europa.eunih.govfda.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov
A typical method involves the extraction of this compound from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov An internal standard (IS), a compound structurally similar to this compound, is added to the samples to correct for variability during sample processing and analysis. europa.eu The samples are then injected into the LC-MS/MS system, and the concentrations of this compound are determined by comparing the peak area ratio of the analyte to the IS against a calibration curve. nih.gov
Method validation ensures the assay is accurate, precise, selective, and stable under various conditions. nih.govnih.gov
Interactive Data Table: Summary of Preclinical Bioanalytical Method Validation Parameters for this compound
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensures no interference from endogenous matrix components. europa.eu | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Establishes the concentration range over which the assay is accurate. | Correlation coefficient (r²) > 0.99 |
| Accuracy & Precision | Determines the closeness of measured values to the true value and their reproducibility. nih.gov | Within ±15% of nominal value (±20% at LLOQ). |
| Matrix Effect | Assesses the ion suppression or enhancement from the biological matrix. europa.eu | Coefficient of Variation (CV) ≤ 15% |
| Recovery | Measures the efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Stability | Evaluates the stability of the analyte in the matrix under different storage and handling conditions. europa.eu | Within ±15% of nominal concentration. |
Advanced Microscopic and Imaging Techniques for this compound Localization Studies
Understanding where a drug localizes within a cell is key to elucidating its mechanism of action. Advanced microscopic techniques can provide high-resolution spatial information on the subcellular distribution of this compound. mdpi.comspringernature.com
Confocal Fluorescence Microscopy: If this compound is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its biological activity, confocal microscopy can be used to visualize its uptake and distribution in living or fixed cells. mdpi.comnih.gov This technique provides three-dimensional images with improved contrast and resolution compared to conventional fluorescence microscopy by rejecting out-of-focus light. nih.govnih.gov Co-localization studies, using fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can reveal the specific subcellular compartments where this compound accumulates. researchgate.netyoutube.com
Fluorescence Localization Microscopy (Super-Resolution Microscopy): Techniques such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, offering resolution at the nanometer scale. nih.gov These methods rely on the stochastic activation and subsequent localization of individual fluorescent molecules. nih.gov If applicable to this compound, these techniques could provide unprecedented detail about its precise location within cellular nanostructures.
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can map the distribution of this compound and its metabolites directly in tissue sections without the need for labeling. This label-free approach provides spatial information on drug and metabolite distribution within a complex tissue environment, correlating pharmacological effects with anatomical location.
Emerging Therapeutic and Research Applications of Bumepidil Mechanistic and Preclinical Focus
Bumepidil as a Molecular Probe for Investigating Biological Pathways
Currently, there is a significant lack of published research detailing the use of this compound as a molecular probe for the investigation of biological pathways. While its primary activity as a coronary vasodilator has been established in preclinical animal models, its specific molecular targets and the signaling cascades it modulates remain largely uncharacterized in the scientific literature. The available data from the early 1980s focuses on the physiological outcomes of this compound administration, such as changes in blood pressure and coronary blood flow, rather than its utility as a tool to dissect specific biological mechanisms. For a compound to be an effective molecular probe, it typically requires a well-defined mechanism of action, high specificity for its target, and the availability of derivatives (e.g., fluorescently or radioactively labeled versions) to facilitate detection and tracking within cellular or in vivo systems. At present, information regarding these aspects of this compound is not available in the public domain.
Potential for Target Validation in Preclinical Disease Models Using this compound
The potential for using this compound for target validation in preclinical disease models is currently hypothetical due to the limited understanding of its precise molecular target(s). Preclinical studies have demonstrated its efficacy as a coronary vasodilator and its antiarrhythmic properties in canine and rabbit models. These findings suggest that the molecular entities through which this compound exerts these effects could be potential therapeutic targets for cardiovascular diseases.
However, without the definitive identification of these targets, the use of this compound for validation purposes is constrained. Target validation would necessitate demonstrating that the engagement of a specific molecule by this compound is directly responsible for the observed therapeutic effect in a relevant disease model. This would typically involve experiments to show that modulating the expression or activity of the proposed target replicates or abrogates the effects of this compound. As of now, such studies have not been reported.
Repurposing Hypotheses for this compound Based on Preclinical Mechanistic Data
The existing preclinical data on this compound, while limited, does offer some avenues for generating repurposing hypotheses. The primary established effects are coronary vasodilation and antiarrhythmic action.
Table 1: Preclinical Mechanistic Observations of this compound and Potential Repurposing Hypotheses
| Preclinical Mechanistic Observation | Potential Repurposing Hypothesis |
| Coronary Vasodilation | Peripheral Arterial Disease (PAD) |
| Antiarrhythmic Action | Certain types of cardiac arrhythmias beyond those initially studied |
| Decrease in Systemic Blood Pressure | Hypertension |
These hypotheses are speculative and would require substantial further preclinical investigation to validate. The observation that this compound decreases systemic blood pressure, for instance, suggests a potential application in hypertension. Similarly, its vasodilatory effects might be beneficial in conditions characterized by reduced blood flow in peripheral arteries. The noted antiarrhythmic effects could also be explored for other types of cardiac rhythm disturbances. However, without a deeper understanding of its mechanism of action, these remain theoretical possibilities.
Synergy and Antagonism Studies of this compound with Other Compounds in Preclinical Models
A comprehensive search of the scientific literature reveals a lack of published studies investigating the synergistic or antagonistic effects of this compound in combination with other compounds in preclinical models. Research into how this compound might interact with other cardiovascular drugs, such as beta-blockers, calcium channel blockers, or other antiarrhythmic agents, has not been reported. Such studies would be crucial for any potential clinical development to understand how this compound's effects are modified in the context of polypharmacy, which is common in patients with cardiovascular diseases. The absence of this data represents a significant gap in the preclinical characterization of this compound.
Future Directions and Unexplored Avenues in Bumepidil Research
Integration of Omics Technologies in Bumepidil Research
The application of omics technologies—genomics, proteomics, and metabolomics—represents a significant future direction for this compound research. These approaches can provide a comprehensive understanding of the molecular pathways influenced by this compound, moving beyond observed physiological effects to the underlying biological mechanisms. Genomics could potentially identify genetic variations that influence individual responses to this compound or reveal genetic targets modulated by the compound. Proteomics could help in identifying the full spectrum of proteins affected by this compound, including direct targets and downstream effectors. nih.gov Metabolomics could provide insights into the metabolic changes induced by this compound, potentially highlighting its impact on various biochemical pathways and identifying biomarkers of its activity or efficacy. nih.gov Integrating data from these different omics layers can offer a systems-level view of this compound's pharmacological profile, potentially uncovering previously unknown mechanisms of action or identifying novel therapeutic indications. nih.gov For instance, multi-omics analysis has been used to understand systemic molecular changes and identify potential biomarkers in other research areas. nih.gov Applying such integrated approaches to this compound research could illuminate its broader biological impact.
Nanotechnology-Based Delivery Systems for Research Applications of this compound
Exploring nanotechnology-based delivery systems for this compound could enhance research applications by improving its solubility, stability, and targeted delivery. mdpi.comnih.gov this compound's physicochemical properties could potentially benefit from encapsulation within nanoparticles, liposomes, or other nanocarriers. nih.govmdpi.com This could facilitate its delivery to specific tissues or cellular compartments relevant to its observed effects, such as the myocardium or areas affected by arrhythmias. nih.gov Nanoparticle-based systems have shown promise in overcoming biological barriers and achieving site-specific delivery for various compounds, including those targeting the cardiovascular system or the central nervous system, which could be relevant given this compound's effects and potential antiarrhythmic action. mdpi.comfrontiersin.org Utilizing nanotechnology could enable researchers to study this compound's effects with greater precision, potentially reducing the required research doses and minimizing off-target effects in experimental models. nih.gov Furthermore, nanotechnology could be leveraged to develop formulations suitable for different research administration routes or to achieve controlled release, allowing for more refined studies of this compound's pharmacokinetics and pharmacodynamics in research settings. mdpi.comgoogle.comgoogle.com
Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) techniques hold significant potential to accelerate and refine this compound drug discovery research. These computational approaches can be applied to analyze large datasets generated from preclinical studies, omics experiments, and publicly available databases to identify patterns and make predictions. AI/ML algorithms could be used to predict potential new pharmacological targets for this compound based on its known structure and activity profile. They could also help in identifying potential off-target interactions that might warrant further investigation in a research context. Furthermore, AI/ML can assist in optimizing the design of future experiments, predicting the efficacy of this compound in different experimental models, or identifying subsets of conditions where this compound might exert its most significant effects. nih.gov The application of AI and ML in analyzing complex biological data can provide novel insights and guide research towards the most promising avenues, potentially uncovering new research paradigms for this compound.
Uninvestigated Pharmacological Targets for this compound
While early research identified this compound's effects on coronary circulation and its antiarrhythmic action, the full spectrum of its pharmacological targets may not be completely understood. nih.gov Future research should focus on identifying and validating potential uninvestigated pharmacological targets. This could involve a combination of in silico predictions (potentially using AI/ML as mentioned above), in vitro binding assays, and phenotypic screening in various biological systems. Given its reported effects, potential areas of investigation for novel targets could include ion channels involved in cardiac function, enzymes in cardiovascular signaling pathways, or receptors in the autonomic nervous system. Exploring uninvestigated targets could reveal novel mechanisms of action for this compound and potentially expand its research utility beyond its initially observed effects.
Challenges and Opportunities in Translating Preclinical this compound Findings to Novel Research Paradigms
Translating preclinical findings of this compound to novel research paradigms presents both challenges and opportunities. One significant challenge is the potential for discrepancies between results obtained in different preclinical models and their relevance to broader biological understanding or potential future applications. sanguinebio.comnih.gov Ensuring the rigor and reproducibility of preclinical studies is crucial for successful translation. sanguinebio.com Opportunities lie in leveraging the existing knowledge of this compound's cardiovascular effects to explore its potential in related or entirely new research areas. For example, insights into its antiarrhythmic properties could lead to research into specific types of arrhythmias or the underlying cellular mechanisms involved. nih.gov Furthermore, the development of advanced research tools, such as nanotechnology-based delivery systems and the application of omics technologies and AI/ML, present opportunities to overcome traditional translational hurdles and gain deeper insights into this compound's potential. inca.gov.brnih.gov Collaborative efforts between researchers across different disciplines (chemistry, biology, pharmacology, data science) will be essential to effectively translate preclinical this compound findings and unlock its full research potential. inca.gov.br
Q & A
Q. What documentation is required for GMP-compliant synthesis of this compound in clinical trial applications?
- Methodological Answer : Provide full characterization data (e.g., COA, batch records) per ICH Q7 guidelines. Include stability studies under ICH Q1A(R2) conditions and impurity profiles aligned with Q3A/B. Reference the drug master file (DMF) for regulatory submissions, ensuring alignment with FDA’s INN database entries for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
